molecular formula C7H4ClF3N2O2 B1282573 2-Amino-3-chloro-5-nitrobenzotrifluoride CAS No. 400-67-9

2-Amino-3-chloro-5-nitrobenzotrifluoride

Cat. No.: B1282573
CAS No.: 400-67-9
M. Wt: 240.57 g/mol
InChI Key: MFJODFSUXHFZJR-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H4ClF3N2O2 It is a derivative of benzotrifluoride and is characterized by the presence of amino, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-5-nitrobenzotrifluoride typically involves the nitration of 2-Amino-3-chlorobenzotrifluoride. One common method includes the use of N-chlorosuccinimide as a chlorinating agent in acetonitrile under microwave irradiation at 150°C for a short duration . The reaction mixture is then cooled, and the product is isolated through extraction and purification processes.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like flash chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloro-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-Amino-3-chloro-5-aminobenzotrifluoride.

    Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent and conditions.

Scientific Research Applications

2-Amino-3-chloro-5-nitrobenzotrifluoride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and amino groups can participate in binding interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Chloro-5-nitrobenzotrifluoride
  • 4-Chloro-3-nitrobenzotrifluoride
  • 2-Amino-5-chloro-3-nitrobenzotrifluoride

Comparison: In contrast, compounds like 2-Chloro-5-nitrobenzotrifluoride and 4-Chloro-3-nitrobenzotrifluoride lack the amino group, resulting in different chemical behaviors and applications .

Properties

IUPAC Name

2-chloro-4-nitro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJODFSUXHFZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549401
Record name 2-Chloro-4-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-67-9
Record name 2-Chloro-4-nitro-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

4-Nitro-2-trifluoromethyl-phenylamine (5.6 g) and N-chlorosuccinimide (4.0 g) were suspended in acetonitrile (15 mL) and heated to 150° C. for 10 minutes in a sealed microwave process vial. Ethyl acetate (80 mL) was added and the organic phase was washed with 5% aqueous NaOH (2×50 mL), water (2×50 mL) and brine (2×50 mL). The organic phase was dried over magnesium sulfate and concentrated in vacuo. The crude product was purified by flash chromatography to furnish 4.9 g (75% yield) of the title compound as a yellow solid. 1H NMR (500 MHz, CDCl3): 5.35 (b, 2H), 8.35 (b, 1H), 8.37 (b, 1H).
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5.6 g
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4 g
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80 mL
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15 mL
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75%

Synthesis routes and methods III

Procedure details

4-Nitro-2-trifluoromethylaniline (15 g) and N-chlorosuccinimide (10.7 g) dissolved in acetonitril (100 ml) was heated to 150° C. for 15 minutes in a sealed microwave process vial. The reaction mixture was cooled to ambient temperature and poured into 5% sodium hydroxide (500 ml) and ethylacetate (400 ml). After seperation the organic phase was dried (MgSO4), filtered and concentrated in vacuo, followed by purification by flash chromatography to furnish 17.0 g (97% yield) of the title compound as a yellow solid. LC-MS (m/z) 240 (MH+); tR=4.76, (UV, ELSD) 97%, 96%. 1H NMR (500 MHz, DMSO-d6): 7.15 (s, 2H), 8.15 (d, 1H), 8.40 (d, 1H).
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15 g
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10.7 g
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100 mL
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500 mL
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400 mL
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97%

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